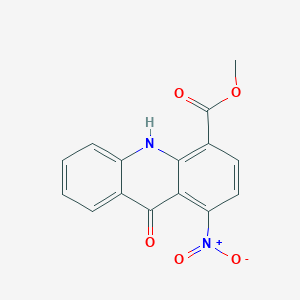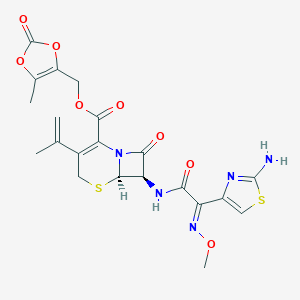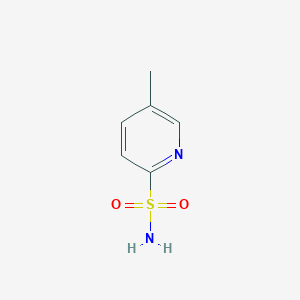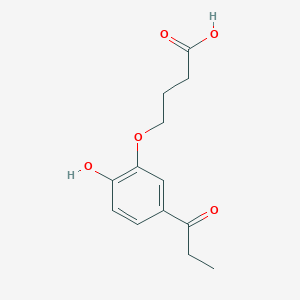
1,5-ビス(4-ヒドロキシ-3-メトキシフェニル)ペンタ-1,4-ジエン
説明
The compound 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical of interest due to its various applications and properties. It is related to a family of compounds that exhibit photophysical properties, mesomorphism, and potential biological activities such as cytotoxicity against cancer cells . The compound and its derivatives have been synthesized and evaluated for different applications, including their use in liquid crystal technology and as potential therapeutic agents .
Synthesis Analysis
The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene and its derivatives involves various chemical reactions. For instance, aminomethyl derivatives of the compound have been synthesized and designed as new cytotoxins . Additionally, the compound has been synthesized through a general and straightforward total synthesis starting from 4-methoxycinnamic acid . The Knoevenagel reaction has been employed to synthesize related phenylene vinylene oligomers, which are highly photoluminescent .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been characterized using different techniques. Single-crystal X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as space group, unit cell parameters, and intermolecular interactions . Computational studies have also been performed to obtain optimized stable molecular structures and investigate electronic transitions .
Chemical Reactions Analysis
The compound exhibits divergent reactivity depending on the electron-transfer conditions employed. For example, a related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, shows different products when generated by photoinduced electron transfer versus one-electron oxidant . This indicates the potential for diverse chemical reactions involving 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene under varying conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene derivatives have been investigated through various studies. Differential scanning calorimetry and polarized optical microscopy have been used to investigate transition temperatures and phase characterization . Spectroscopic evaluations, including FT-IR and FT-NMR, have been conducted to provide a detailed investigation of the compounds . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in optical devices .
科学的研究の応用
合成と生物学的評価
この化合物とそのアミノメチル誘導体は、合成され、その細胞毒性について評価されています . 合成プロセスにはマイクロ波照射が含まれ、生成物はカラムクロマトグラフィーによって精製されます . 合成された化合物の化学構造は、1H NMR、13C NMR、IR、およびHRMSによって確認されました .
細胞毒性
この化合物のアミノメチル誘導体は、新しい細胞毒性物質として設計されました . それらは、HL-60 新生物およびHSC-2、HSC-3、およびHSC-4 癌細胞に対して、低マイクロモル範囲の低いCC50値を持っています . これは、これらのアミノメチル誘導体の腫瘍選択性を示しています .
in vivoにおける毒性と抗腫瘍活性
最も顕著な細胞毒性作用を持つ化合物は、B16F10メラノーマ担持マウスにおけるin vivoでの毒性と抗腫瘍活性を評価されました . この研究は、化合物とその誘導体を高収率で合成し、それらの腫瘍細胞株に対する細胞毒性を評価することを目的として設計されました .
多糖の架橋経路
この化合物は、穀物の多糖の架橋に関与していることが示唆されています . この発見は、植物細胞壁の架橋の解析に複雑さを加えますが、植物体内で起こる重要な多糖の架橋経路の手がかりを提供します
作用機序
Target of Action
The primary targets of 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene are human colon cancer cells , both primary (SW480) and metastatic (SW620) ones . The compound has been shown to have a significant cytotoxic effect on these cells .
Mode of Action
1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the suppression of colon cancer cell growth and the induction of morphological features associated with apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis . It increases caspase-3 activity, which plays a vital role in the execution-phase of cell apoptosis . Additionally, it decreases the level of Bcl-2 protein, an anti-apoptotic protein, in both colon cancer cell lines .
Pharmacokinetics
1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene has demonstrated improved in vivo pharmacokinetic profiles compared to curcumin . It has an increased half-life , better absorption , and low metabolism , which significantly impact its bioavailability.
Result of Action
The result of the compound’s action is the suppression of colon cancer cell growth . It achieves this by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This leads to a significant growth inhibition with cell viability approximately 71% in SW480 and 45% in SW620 cells when treated with curcumin at the same dosage of 25 µM and higher .
Safety and Hazards
特性
IUPAC Name |
4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



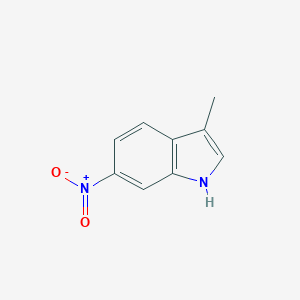
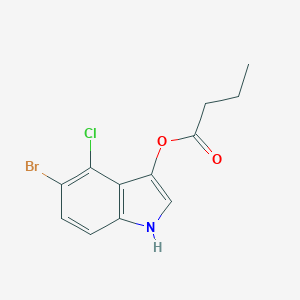
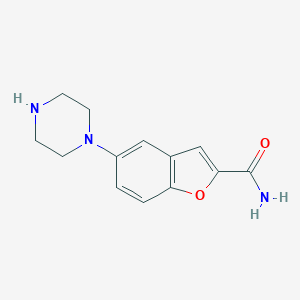
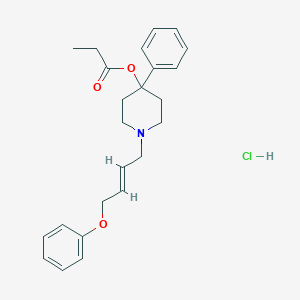
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)

![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
